(R)-(2,2-Difluorocyclopropyl)methanamine dihydrochloride

Description

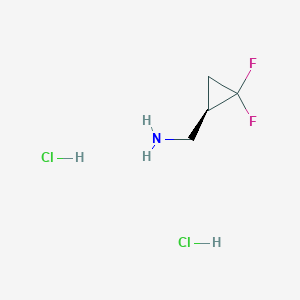

(R)-(2,2-Difluorocyclopropyl)methanamine dihydrochloride is a chiral amine salt characterized by a strained cyclopropane ring bearing two fluorine atoms at the 2,2-positions and a methanamine group. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications. Its stereochemistry (R-configuration) is critical for target specificity in drug design, as enantiomers often exhibit distinct biological activities. The difluorocyclopropyl moiety contributes to metabolic stability and electronic modulation, which are advantageous in medicinal chemistry .

Properties

Molecular Formula |

C4H9Cl2F2N |

|---|---|

Molecular Weight |

180.02 g/mol |

IUPAC Name |

[(1R)-2,2-difluorocyclopropyl]methanamine;dihydrochloride |

InChI |

InChI=1S/C4H7F2N.2ClH/c5-4(6)1-3(4)2-7;;/h3H,1-2,7H2;2*1H/t3-;;/m1../s1 |

InChI Key |

MSRCHWCELWNMPO-HWYNEVGZSA-N |

Isomeric SMILES |

C1[C@@H](C1(F)F)CN.Cl.Cl |

Canonical SMILES |

C1C(C1(F)F)CN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Cycloaddition Reactions

Cycloaddition reactions are versatile methods for forming cyclopropane rings. These reactions involve the combination of two or more molecules to form a ring structure. For fluorinated cyclopropanes, this might involve the reaction of fluorinated alkenes with carbenes or carbenoids.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions can be used to introduce functional groups onto a pre-existing cyclopropane ring. For example, a nucleophile like an amine could replace a leaving group on the cyclopropane, forming the methanamine moiety.

Catalytic Fluorination Reactions

Catalytic fluorination reactions are essential for introducing fluorine atoms into organic molecules. These reactions often involve the use of fluorinating agents like HF-pyridine in the presence of a catalyst. This method can be applied to cyclopropane substrates to achieve difluorination, which is a key step in synthesizing this compound.

Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₄H₉Cl₂F₂N |

| Molecular Weight | 180.02 g/mol |

| CAS Number | 2306255-07-0 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Chemical Reactions Analysis

Types of Reactions

®-(2,2-Difluorocyclopropyl)methanamine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

®-(2,2-Difluorocyclopropyl)methanamine dihydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-(2,2-Difluorocyclopropyl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group can interact with enzymes, receptors, and other biomolecules, potentially leading to inhibition or activation of biological processes. The methanamine moiety may also play a role in modulating the compound’s activity and binding affinity.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related amines and cyclopropane derivatives, focusing on molecular features, physicochemical properties, and pharmacological implications.

Structural and Functional Group Comparisons

(a) 1-(4-(Trifluoromethyl)phenyl)ethanamine Hydrochloride (CAS 220441-84-9)

- Structure : Contains a trifluoromethylphenyl group instead of a difluorocyclopropyl ring.

- Key Differences: The trifluoromethyl group on an aromatic ring enhances lipophilicity and electron-withdrawing effects compared to the aliphatic difluorocyclopropyl group.

(b) (2,2-Dimethyl-1-phenylcyclopropyl)methanamine Hydrochloride (CAS 2060000-69-1)

- Structure : Features a phenyl-substituted cyclopropane with methyl groups at the 2,2-positions.

- Key Differences :

(c) 4-(Pyridin-4-yl)butan-1-amine Dihydrochloride (CAS 1216989-68-2)

- Structure : Includes a pyridine ring and a larger cycloheptyl group.

- Key Differences: The pyridine ring introduces basicity and hydrogen-bonding capacity, differing from the neutral cyclopropane.

Physicochemical and Pharmacokinetic Properties

- Solubility: Dihydrochloride salts (e.g., target compound, pyridine derivative) generally exhibit superior aqueous solubility compared to mono-HCl salts.

- Lipophilicity : Fluorine and trifluoromethyl groups increase logP, but cyclopropane strain in the target compound may offset this via polarity .

Biological Activity

(R)-(2,2-Difluorocyclopropyl)methanamine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C4H7F2N·2HCl

- Molecular Weight : 176.06 g/mol

The compound features a difluorocyclopropyl moiety attached to a methanamine structure, which is hypothesized to enhance its interaction with biological targets.

The biological activity of this compound is primarily linked to its ability to modulate enzyme interactions and receptor binding. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, potentially serving as a lead compound in drug development.

- Receptor Modulation : Its structural features suggest enhanced binding affinities towards certain receptors, influencing various biological pathways.

- Hydrogen Bonding : The difluorocyclopropyl group can engage in hydrogen bonding with amino acids in proteins, stabilizing interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

- Antitumor Activity : Preliminary studies suggest that the compound may have antitumor effects by inhibiting cancer cell proliferation.

- Anti-inflammatory Properties : It has been shown to modulate inflammatory pathways, making it a candidate for treating autoimmune diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Difluorocyclopropyl and amine groups | Enzyme inhibition and potential antitumor activity |

| 3-(4-bromophenyl)-2,2-difluorocyclopropylmethanol | Similar structural features | Potential anti-cancer properties |

| α,α-Difluoromethyl ketones | Fluorinated derivatives | Inhibitors of serine and cysteine proteases |

Case Studies and Research Findings

-

Antitumor Activity Study :

- A study published in a peer-reviewed journal examined the effects of (R)-(2,2-Difluorocyclopropyl)methanamine on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.

-

Inflammation Modulation :

- Another study focused on the compound's ability to modulate inflammatory cytokines in vitro. The results demonstrated a significant reduction in pro-inflammatory markers, indicating potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis.

-

Enzyme Interaction Analysis :

- Research investigating the binding affinity of (R)-(2,2-Difluorocyclopropyl)methanamine to specific enzymes revealed competitive inhibition patterns, further supporting its role as a lead compound for drug development targeting enzyme-related diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (R)-(2,2-difluorocyclopropyl)methanamine dihydrochloride with high enantiomeric purity?

- Methodology : Utilize enantioselective cyclopropanation strategies, such as Simmons-Smith reactions with chiral catalysts, followed by amine functionalization. For example, describes the synthesis of structurally similar difluorocyclopropyl derivatives via cyclopropane ring formation using fluorinated ketones and subsequent reduction/amination steps. Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid) or asymmetric hydrogenation can enhance enantiopurity . Reaction monitoring via chiral HPLC (e.g., Chiralpak® columns) ensures purity ≥95% .

Q. How can researchers characterize the structural integrity of this compound under varying experimental conditions?

- Methodology : Employ a combination of spectroscopic and chromatographic techniques:

- NMR : NMR distinguishes difluorocyclopropyl groups (δ ~ -120 ppm for geminal fluorines) .

- HPLC-MS : Quantify purity and detect degradation products (e.g., hydrolysis under acidic conditions).

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >150°C typical for hydrochlorides) .

Q. What precautions are critical for handling this compound in aqueous or oxidative environments?

- Methodology : Store under inert gas (N/Ar) at -20°C to prevent hydrolysis of the cyclopropane ring. Avoid prolonged exposure to light or humidity, as fluorinated cyclopropanes may undergo ring-opening reactions. Use anhydrous solvents (e.g., THF, DCM) for reactions, and monitor pH to prevent amine deprotonation .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be rigorously validated for this chiral amine hydrochloride?

- Methodology :

- Chiral Derivatization : React with a chiral auxiliary (e.g., Mosher’s acid chloride) and analyze NMR splitting patterns.

- Circular Dichroism (CD) : Compare optical rotation with enantiopure standards (e.g., (S)-enantiomer from ) .

- X-ray Crystallography : Resolve absolute configuration using single-crystal data, particularly if racemization is suspected during synthesis .

Q. What computational tools predict the biological target interactions of this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to cyclopropane-sensitive targets (e.g., ALK kinases, as in ’s fragment-based design).

- MD Simulations : Assess stability of the difluorocyclopropyl group in hydrophobic binding pockets (AMBER/CHARMM force fields) .

Q. How do researchers address low yields in the final hydrochloride salt formation step?

- Methodology :

- Counterion Screening : Test alternative acids (e.g., HBr, oxalic acid) for crystallization efficiency.

- Solvent Optimization : Use polar aprotic solvents (e.g., acetone/EtO mixtures) to improve salt precipitation.

- pH Control : Adjust to pH 4–5 during acid addition to avoid over-protonation of the amine .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodology :

- Batch Analysis : Compare impurity profiles (HPLC) and enantiomeric ratios between studies.

- Biological Replicates : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement.

- Structural Confirmation : Verify compound identity via NMR or HRMS, as subtle stereochemical differences (e.g., ’s R vs. S isomers) drastically alter activity .

Q. How is the compound’s stability evaluated in long-term biochemical assays?

- Methodology :

- Forced Degradation Studies : Expose to UV light, heat (40–60°C), and varying pH (1–13) for 48–72 hours. Monitor via LC-MS for degradation products (e.g., cyclopropane ring-opening to allylic amines).

- Biological Matrix Stability : Incubate in serum/PBS and quantify remaining intact compound over 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.